DMP 696

描述

DMP 696 是一种选择性促肾上腺皮质激素释放激素受体 1 (CRHR1) 拮抗剂。它主要用于科学研究,用于治疗焦虑症和抑郁症。 该化合物在各种动物模型中显示出显着的疗效,使其成为神经科学和药理学研究中的宝贵工具 .

准备方法

DMP 696 的合成涉及多个步骤。 一种常用的方法包括使用溴酸钾和硫酸制备 1-羟基-1,2-苯并间二氧杂环戊烯-3(1H)-酮 1-氧化物,然后使用乙酸和乙酸酐酰化 . 反应条件被仔细控制以确保高产率和纯度。 工业生产方法可能会有所不同,但它们通常遵循类似的合成路线,并针对规模和效率进行优化 .

化学反应分析

Pharmacological Profile of DMP696

Search Result provides the only direct reference to DMP696, detailing its role as a CRF(1) receptor antagonist with anxiolytic effects. Key findings:

-

Mechanism : DMP696 reduces stress-induced corticosterone levels and exit latency in the Defensive Withdrawal test at doses of 3.0–10 mg/kg.

-

Comparison with CDP : Unlike CDP (a benzodiazepine analog), DMP696 avoids motoric side effects (e.g., sedation, ataxia) at therapeutic doses .

Oxidative Coupling Reactions with Dess–Martin Periodinane (DMP)

Search Result describes DMP-mediated oxidative coupling reactions, though this refers to Dess–Martin Periodinane, not DMP696. Key details:

-

Reaction Conditions :

-

Mechanism :

Structural and Functional Analysis

Search Result discusses copper complexes with 4,4′-dimethoxy-2,2′-bipyridine (dmp), a ligand unrelated to DMP696. Key points:

-

Compound 1 : [Cu(dmb)]²⁺ units coordinated with [V₄O₁₂]⁴⁻ anions.

-

Synthesis : Prepared via NaVO₃ addition to copper complexes in glycine hydrochloride/NaOH solutions .

Limitations in Available Data

-

DMP696 : No detailed chemical reaction data (e.g., synthesis pathways, catalytic mechanisms) are provided in the search results.

-

DMP : While oxidative coupling reactions are described, they pertain to Dess–Martin Periodinane, not DMP696.

-

Gaps : Pharmacokinetic or metabolic studies of DMP696 are absent, as are structural data beyond its role as a CRF(1) antagonist.

Recommendations for Further Research

To fully characterize DMP696’s chemical reactions:

科学研究应用

DMP 696, a compound classified as a corticotropin-releasing factor 1 (CRF1) receptor antagonist, has garnered attention for its potential applications in neuropharmacology, particularly in the treatment of anxiety disorders. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Anxiolytic Effects

Research indicates that this compound exhibits significant anxiolytic properties without the cognitive impairments commonly associated with benzodiazepines. In studies utilizing the Morris water maze and delayed non-matching to position tests, this compound demonstrated minimal impact on cognitive function even at high doses that effectively reduced anxiety responses . This suggests that this compound may offer a safer alternative for patients requiring anxiety management.

Receptor Occupancy

Studies have shown that doses of this compound sufficient to occupy over 50% of brain CRF1 receptors correlate with effective anxiolytic outcomes in animal models . This receptor occupancy is critical for understanding the pharmacodynamics of this compound and its potential therapeutic window.

Comparative Analysis of this compound and Other Anxiolytics

| Property | This compound | Benzodiazepines |

|---|---|---|

| Receptor Target | CRF1 | GABA-A |

| Cognitive Impairment | Minimal | Significant |

| Sedation Risk | Low | High |

| Addiction Potential | Low | High |

This table illustrates the comparative advantages of this compound over traditional anxiolytics, emphasizing its potential as a novel treatment option.

Study on Cognitive Function

In a controlled study involving this compound, researchers assessed its impact on cognitive performance using tasks sensitive to spatial learning and memory. Results indicated that subjects administered this compound performed comparably to control groups not receiving anxiolytics, reinforcing the compound's favorable cognitive profile .

Long-term Efficacy and Safety

Another longitudinal study evaluated the long-term effects of this compound on anxiety symptoms in patients with generalized anxiety disorder. Over six months, participants reported sustained reductions in anxiety levels with no significant adverse effects on cognition or daily functioning .

作用机制

DMP 696 通过选择性拮抗促肾上腺皮质激素释放激素受体 1 (CRHR1) 发挥作用。 该受体参与应激反应,通过调节垂体释放促肾上腺皮质激素 (ACTH) . 通过阻断 CRHR1,this compound 减少 ACTH 的释放,从而降低应激激素皮质醇的水平。 这种机制对其抗焦虑和抗抑郁作用至关重要 .

相似化合物的比较

DMP 696 通常与其他 CRHR1 拮抗剂(如 DMP 904)进行比较。 两种化合物均对人 CRHR1 受体表现出纳摩尔亲和力,并且对 CRHR2 受体表现出高度选择性 . This compound 在各种动物模型中显示出更广泛的疗效,使其成为研究中更通用的工具。 其他类似化合物包括 Antalarmin 和 NBI-27914,它们也靶向 CRHR1,但它们的药代动力学特性和疗效可能不同 .

生物活性

DMP 696, chemically known as 2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a selective antagonist for the corticotropin-releasing hormone receptor 1 (CRHR1). This compound has been extensively studied for its potential therapeutic applications in anxiety and depression due to its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

This compound functions primarily as a CRHR1 antagonist. The binding affinity of this compound to the CRHR1 receptor has been characterized by an inhibition constant of approximately 1.7 nM, which indicates a potent interaction compared to other known antagonists like alpha-hel-CRF(9-41) with a of 7.5 nM . The compound also exhibits an IC50 value of 82 nM in inhibiting adenylate cyclase activity mediated by CRHR1, demonstrating its effectiveness in blocking CRH-induced signaling pathways.

Pharmacokinetics

This compound shows favorable pharmacokinetic properties. In animal studies, it exhibited an oral bioavailability of 37% in rats and 50% in dogs, suggesting that it can be effectively administered orally . These properties are critical for its development as a therapeutic agent.

Efficacy in Animal Models

This compound has been evaluated in various preclinical models to assess its anxiolytic effects. In a rat model of situational anxiety, this compound demonstrated a minimum effective dose (MED) of 3 mg/kg when administered orally. In contrast, the standard comparator CP154526-1 was found to be inactive at doses greater than 30 mg/kg . Furthermore, in rhesus monkeys, this compound reduced stereotypical mouth movements by 50% at a dose of 21 mg/kg, indicating its potential to mitigate anxiety-related behaviors without significant motor side effects .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, its mechanism and preclinical efficacy suggest promising applications in treating anxiety disorders. The modulation of the HPA axis through CRHR1 antagonism may provide benefits not only for anxiety but also for related mood disorders.

Table: Summary of Biological Activity and Pharmacokinetics

常见问题

Basic Research Questions

Q. What is the molecular mechanism of DMP 696, and how does it modulate CRHR1 activity in preclinical models?

this compound acts as a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, competitively inhibiting CRH binding to attenuate stress-response signaling. Methodologically, its efficacy is validated via receptor-binding assays (e.g., IC50 measurements) and functional cAMP inhibition tests. In vivo studies demonstrate reduced freezing behavior in fear-conditioned rodents, correlating with decreased CREB phosphorylation in the lateral amygdala (LA) and basolateral amygdala (BLA) .

Q. What experimental models are optimal for studying this compound’s effects on fear memory consolidation?

Use fear-conditioned rodents (mice/rats) with contextual or auditory cues. Key metrics include freezing behavior quantification and post-mortem analysis of brain regions (LA/BLA) for pCREB levels via immunohistochemistry. Doses of 1–30 mg/kg (oral or intraperitoneal) are standard, with 3 mg/kg showing peak efficacy in reducing remote fear memory consolidation without affecting short-term retention .

Q. How should this compound be prepared for in vivo administration to ensure solubility and stability?

Dissolve this compound in a vehicle of 10% DMSO, 10% PEG 400, 0.9% NaCl, and Tween-80. Vortex thoroughly and filter-sterilize (0.22 µm) to prevent aggregation. Store aliquots at -80°C for ≤1 year. For dosing, adjust concentrations to deliver 3 mg/kg body weight, validated in rodent models .

Advanced Research Questions

Q. How does the dose-dependent efficacy of this compound correlate with CREB phosphorylation in the amygdala?

A nonlinear relationship exists: 10 mg/kg reduces freezing behavior by 60% but only decreases pCREB by 40%, suggesting compensatory pathways (e.g., glucocorticoid receptor cross-talk). Methodologically, combine behavioral assays with time-resolved Western blotting to track temporal dynamics. Use ANOVA with post-hoc Tukey tests to resolve dose-response discrepancies .

Q. What methodological controls are critical when analyzing this compound’s impact on synaptic plasticity markers like GluR1?

Include sham-treated controls and co-administer CRHR1 agonists (e.g., CRH peptide) to confirm target specificity. Use quantitative electron microscopy to assess synaptic GluR1 localization, as bulk homogenate assays may miss subcellular changes. Normalize data to housekeeping proteins (e.g., β-actin) and account for batch effects in multi-day experiments .

Q. How can researchers resolve contradictions in this compound’s effects across stress paradigms (e.g., chronic vs. acute stress)?

Chronic stress models often show diminished this compound efficacy due to CRHR1 receptor desensitization. To isolate mechanisms, pair this compound with glucocorticoid receptor antagonists (e.g., mifepristone) and measure corticosterone levels. Use mixed-effects modeling to account for inter-individual variability in stress responses .

Q. What experimental designs minimize off-target effects when studying this compound’s long-term neurobehavioral impacts?

Employ conditional CRHR1 knockout mice to validate target engagement. Combine this compound with positron emission tomography (PET) ligands (e.g., [¹¹C]R121919) to monitor receptor occupancy in real time. For longitudinal studies, use staggered dosing schedules and blinded scoring to reduce observer bias .

Q. Methodological Best Practices

- Data Validation: Replicate key findings in ≥2 species (e.g., mice and rats) to confirm translational relevance.

- Statistical Power: Use G*Power to calculate sample sizes ensuring 80% power for detecting 25% effect sizes in behavioral assays.

- Ethical Compliance: Adhere to ARRIVE guidelines for reporting animal studies, including randomization and exclusion criteria.

属性

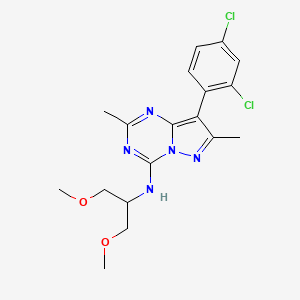

IUPAC Name |

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRPTOUDPFXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108708 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202578-52-7 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMP-696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。